molecular formula C18H32O B14560194 Octadec-7-ynal CAS No. 62161-64-2

Octadec-7-ynal

Cat. No.: B14560194
CAS No.: 62161-64-2
M. Wt: 264.4 g/mol
InChI Key: XXPXNMUPOGDQSS-UHFFFAOYSA-N
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Description

Octadec-7-ynal is a long-chain aliphatic aldehyde containing an internal alkyne group. Its IUPAC name derives from an 18-carbon chain (octadecane) with a triple bond starting at position 7 and an aldehyde functional group at the terminal position. The molecular formula is C₁₈H₃₂O, and its calculated molecular weight is 264.47 g/mol . Structurally, it can be represented as CH₃(CH₂)₅C≡C(CH₂)₁₀CHO, combining the reactivity of an aldehyde with the electronic properties of an internal alkyne.

For instance, shorter-chain alkynal derivatives like Oct-2-ynal (C₈H₁₂O, MW 124.18 g/mol) exhibit typical aldehyde reactivity (e.g., nucleophilic addition) and alkyne-specific behavior (e.g., hydrogenation or cycloaddition) .

Properties

CAS No.

62161-64-2

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

octadec-7-ynal

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-10,13-17H2,1H3

InChI Key

XXPXNMUPOGDQSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-7-ynal can be synthesized through various methods. One common approach involves the partial reduction of octadec-7-ynoic acid. This process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of octadec-7-ynoic acid using palladium on carbon (Pd/C) as a catalyst. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Octadec-7-ynal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadec-7-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadec-7-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the triple bond can participate in cycloaddition reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences in molecular structure, functional groups, and inferred properties between Octadec-7-ynal and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₈H₃₂O 264.47 (calculated) Aldehyde, internal alkyne Long hydrocarbon chain, internal triple bond
Oct-2-ynal C₈H₁₂O 124.18 Aldehyde, terminal alkyne Short chain, triple bond near aldehyde group
1,7-Octadiene C₈H₁₄ 110.20 Diene (two double bonds) Unsaturated hydrocarbon, no polar groups
7-Hydroxy-3,7-dimethyloctanal C₁₀H₂₀O₂ 172.27 (calculated) Aldehyde, hydroxyl, branched Branched chain, hydrogen-bonding capability
Key Observations:

Chain Length and Polarity :

  • This compound’s long hydrocarbon chain suggests low water solubility and high boiling point compared to shorter analogs like Oct-2-ynal.
  • The absence of polar groups in 1,7-Octadiene results in even lower reactivity toward nucleophiles compared to aldehydes .

Functional Group Reactivity: Aldehydes (this compound, Oct-2-ynal) are susceptible to oxidation, forming carboxylic acids, whereas 1,7-Octadiene undergoes addition reactions (e.g., hydrogenation to octane) . The internal alkyne in this compound is less reactive toward terminal alkyne-specific reactions (e.g., Sonogashira coupling) compared to Oct-2-ynal’s terminal alkyne .

Steric and Electronic Effects :

  • The hydroxyl group in 7-hydroxy-3,7-dimethyloctanal introduces hydrogen bonding, increasing its solubility in polar solvents relative to this compound .
  • Branching in 7-hydroxy-3,7-dimethyloctanal reduces crystallinity compared to linear aldehydes like this compound.

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